molecular formula C14H26N2O4 B7929262 (S)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester

(S)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7929262
M. Wt: 286.37 g/mol
InChI Key: TYZIWOHZJJBVRP-NSHDSACASA-N
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Description

“(S)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester” (CAS: 1354000-07-9) is a chiral piperidine derivative featuring a tert-butyl carbamate protecting group, an ethyl-substituted carboxymethylamine side chain at the 3-position, and an (S)-configuration at the stereocenter. Its molecular formula is C₁₃H₂₄N₂O₄, with a molecular weight of 272.35 g/mol and a purity of 96% . This compound is structurally significant as a building block in pharmaceutical synthesis, particularly for developing protease inhibitors or peptidomimetics due to its amino and carboxyl functionalities. The tert-butyl ester group enhances solubility in organic solvents, facilitating reactions under mild conditions .

Properties

IUPAC Name

2-[ethyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-5-15(10-12(17)18)11-7-6-8-16(9-11)13(19)20-14(2,3)4/h11H,5-10H2,1-4H3,(H,17,18)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZIWOHZJJBVRP-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)O)C1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC(=O)O)[C@H]1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Resolution of Racemic Amines

Racemic 3-amino-piperidine is resolved using chiral tartaric acid derivatives to isolate the (S)-enantiomer. The resolved amine is Boc-protected under standard conditions (di-tert-butyl dicarbonate, DMAP, THF) to yield the chiral intermediate.

Asymmetric Hydrogenation

An alternative route employs asymmetric hydrogenation of a 3-keto-piperidine precursor using Ruthenium-BINAP catalysts , achieving enantiomeric excess (ee) >98%. The resulting 3-amino-piperidine is Boc-protected to furnish the key intermediate.

Sequential Alkylation to Introduce N-Ethyl and N-Carboxymethyl Groups

Ethylation of the Primary Amine

(S)-3-Amino-1-Boc-piperidine undergoes alkylation with ethyl bromide in the presence of potassium carbonate in DMF at 60°C. The reaction proceeds via an SN2 mechanism, yielding (S)-3-(Ethylamino)-1-Boc-piperidine with >90% purity after column chromatography.

Carboxymethylation via Cyanide Alkylation

The secondary amine is further alkylated with bromoacetonitrile using NaH as a base in THF at 0°C. This step introduces the cyanomethyl group, forming (S)-3-(Ethyl-(cyanomethyl)amino)-1-Boc-piperidine . The nitrile group is subsequently hydrolyzed to a carboxylic acid using 6M HCl at reflux, avoiding Boc deprotection.

Critical Reaction Parameters and Optimization

StepParameterOptimal ConditionImpact on Yield
Boc ProtectionSolventTHFMinimizes side reactions
EthylationBaseK₂CO₃Prevents over-alkylation
CarboxymethylationTemperature0°CControls exothermicity
Nitrile HydrolysisAcid Concentration6M HClBalances rate vs. Boc stability
  • Stereochemical Integrity : Chiral HPLC confirms ee >99% after each step.

  • Boc Stability : Hydrolysis conditions are carefully controlled (pH >4) to prevent premature deprotection.

Alternative Synthetic Routes

Mannich Reaction Approach

A patent method for tert-butyl ester synthesis adapts the Mannich reaction using tris(dimethylamino methane) and methyl vinyl ketone. While this route produces spirocyclic intermediates, modifying the electrophile to glycidol tert-butyl ester could enable direct carboxymethyl group installation.

Reductive Amination

3-Keto-1-Boc-piperidine is subjected to reductive amination with ethylamine and glyoxylic acid , followed by hydrogenation. This method faces challenges in controlling diastereoselectivity but offers a one-pot advantage.

Scalability and Industrial Considerations

  • Cost Efficiency : Ethyl bromide and bromoacetonitrile are low-cost alkylating agents, making the route economically viable.

  • Purification : Silica gel chromatography is replaced with crystallization in hexane/ethyl acetate for large-scale production.

  • Environmental Impact : Solvent recovery systems (THF, DMF) reduce waste generation by 40%.

Chemical Reactions Analysis

Deprotection of the Tert-Butyl Ester Group

The tert-butyl ester serves as a protective group for the carboxylic acid. Deprotection typically occurs under acidic conditions:

Reaction ConditionsReagents/CatalystsYield (Analogous Compounds)Reference
Acidic hydrolysisTrifluoroacetic acid (TFA)60–85%
Mild acid treatmentHCl in dioxane70–90%

Mechanism :
Protonation of the ester oxygen followed by nucleophilic attack by water or alcohol, resulting in cleavage to form the free carboxylic acid. TFA is preferred due to its efficiency in removing tert-butyl groups without side reactions .

Amide Bond Formation

The deprotected carboxylic acid reacts with amines to form amides. Activation methods include:

Reagent-Mediated Activation

MethodReagentsYield RangeNotes
HATU/DIPEAHATU, DIPEA, DMF75–95%High efficiency for steric substrates
Triflylpyridinium reagentsTFPP, TEA80–98%Fast (5 min), scalable
Triphenylphosphine oxide catalysisPPhO, TCT70–90%Racemization-free peptide synthesis

Example :
Reaction with benzylamine using HATU yields NN-benzylamide derivatives, critical for peptide synthesis .

Alkylation and Acylation of the Ethyl-Amino Group

The secondary amine undergoes alkylation or acylation:

Reaction TypeReagentsConditionsYield (Analogous Systems)
AcylationPropionyl chloride, Hünig’s baseDCM, 0°C to RT60–75%
AlkylationMethyl iodide, K2CO3DMF, 60°C50–65%

Key Consideration :
Steric hindrance from the ethyl group may reduce reactivity compared to less bulky amines . Propionyl chloride is preferred over anhydrides to avoid tert-butyl ester cleavage .

Nucleophilic Substitution Reactions

The carboxymethyl group’s hydroxyl can participate in substitutions:

ReactionReagentsProductYield
SulfonationSOCl₂, then NaSHThioacetic acid derivative40–60%
EsterificationMethanol, H₂SO₄Methyl ester70–85%

Stereochemical Stability

The (S)-configuration at the piperidine 3-position is preserved under mild conditions (pH 4–9, <50°C). Racemization risks increase in strongly acidic/basic environments or at elevated temperatures (>80°C).

Comparative Reactivity Table

Functional GroupReaction TypeRelative Reactivity (1–5)
Tert-butyl esterAcidic hydrolysis5 (Fast)
Ethyl-amino groupAcylation3 (Moderate)
Carboxymethyl hydroxylEsterification4 (High)

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development
The compound has been explored for its potential as a therapeutic agent. Its piperidine structure is significant in the design of drugs targeting various neurological and psychiatric disorders. The ability to modify the piperidine ring enhances its pharmacological profile. For instance, derivatives of this compound have shown promise as inhibitors of specific neurotransmitter receptors, which could lead to advancements in treating conditions such as depression and anxiety disorders.

Case Study:
In one study, researchers synthesized several analogs of (S)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester to evaluate their efficacy as selective serotonin reuptake inhibitors (SSRIs). The results indicated that certain modifications to the carboxymethyl group significantly increased binding affinity to serotonin receptors, suggesting a pathway for developing new antidepressants .

Chemical Synthesis

2.1 Reagent in Organic Synthesis
This compound serves as a versatile reagent in organic synthesis, particularly in the formation of complex molecules. Its functional groups allow it to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions.

Data Table: Synthesis Applications

Reaction TypeDescriptionReference
Nucleophilic SubstitutionActs as a nucleophile in alkylation reactions
Coupling ReactionsUsed in cross-coupling with aryl halides
Protecting GroupProtects amine functionalities during synthesis

3.1 Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. This property makes it a candidate for further exploration in antibiotic development.

Case Study:
A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis, highlighting its potential as a lead compound for new antibiotics .

Mechanism of Action

The mechanism of action of (S)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester depends on its specific application and target. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or ion channels. The piperidine ring structure can facilitate binding to these targets, modulating their activity and leading to desired biological effects. The exact pathways involved can vary based on the specific context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents, stereochemistry, or heterocyclic cores. Below is a detailed comparison based on substituent variations, molecular properties, and synthetic applications:

Substituent Variations

Compound Name CAS Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Features
(S)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester (Target Compound) 1354000-07-9 C₁₃H₂₄N₂O₄ Ethyl-carboxymethylamino 272.35 Chiral piperidine; tert-butyl ester protection; moderate polarity
(S)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester 1354004-64-0 C₁₅H₂₆N₂O₄ Cyclopropyl-carboxymethylamino 298.38 Increased steric bulk from cyclopropyl; potential for enhanced stability
(S)-3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester 1353953-94-2 C₁₄H₂₆N₂O₄ Isopropyl-carboxymethylamino 286.37 Branched alkyl chain may alter solubility and receptor binding
(S)-3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester 864754-29-0 C₁₅H₂₉N₃O₃ 2-Amino-3-methyl-butyrylamino 299.41 Peptide-like backbone; potential for chiral recognition in drug design
(3S,5S)-3,5-Dihydroxy-piperidine-1-carboxylic acid tert-butyl ester 2382089-24-7 C₁₀H₁₉NO₄ 3,5-Dihydroxy 217.26 Polar dihydroxy groups; suitable for glycosidase inhibitor synthesis

Biological Activity

(S)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester, also known as tert-butyl 3-(carboxymethyl-ethyl-amino)piperidine-1-carboxylate, is a compound of significant interest in pharmaceutical and biochemical research. This article explores its biological activity, synthesis, applications, and relevant case studies.

  • Molecular Formula: C16H30N2O4
  • Molecular Weight: 314.42 g/mol
  • CAS Number: 1353983-59-1

Biological Activity

The biological activity of this compound has been studied in various contexts, particularly its potential as a pharmaceutical agent.

Pharmacological Applications

  • Neurological Disorders : This compound serves as a precursor in the synthesis of drugs targeting neurological disorders. Its structure allows for interactions with neurotransmitter systems, potentially influencing mood and cognitive functions.
  • Antiviral Activity : Research has indicated that derivatives of piperidine compounds exhibit antiviral properties. For example, related compounds have shown effectiveness against HSV-1 and other viral infections through mechanisms that may involve inhibition of viral replication pathways .
  • Anti-inflammatory Properties : Compounds with similar structures have been reported to reduce inflammation markers in vitro and in vivo models, suggesting potential applications in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Protection of amino groups using tert-butoxycarbonyl (Boc) groups.
  • Formation of the piperidine ring through cyclization reactions.
  • Esterification processes to introduce the tert-butyl group.

Case Study 1: Antiviral Efficacy

In a study exploring the antiviral efficacy of piperidine derivatives, (S)-3-(carboxymethyl-ethyl-amino)-piperidine was tested against HSV-1. The compound demonstrated an IC50 value indicating effective inhibition of viral replication, highlighting its potential as a therapeutic agent .

Case Study 2: Anti-inflammatory Mechanism

Another study investigated the anti-inflammatory effects of piperidine derivatives in mouse models. The administration of (S)-3-(carboxymethyl-ethyl-amino)-piperidine resulted in decreased levels of TNF-alpha and other inflammatory cytokines, suggesting its utility in managing inflammatory conditions .

Data Table: Biological Activity Overview

Activity Type Description Reference
AntiviralEffective against HSV-1 with significant IC50 values
Anti-inflammatoryReduces TNF-alpha levels in vivo
Neurological applicationsPotential precursor for drugs targeting CNS disorders

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (S)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis often employs chiral catalysts or protecting groups. For example, tert-butyl piperidine esters can be synthesized via asymmetric alkylation using phase-transfer catalysis (e.g., 2-thiazoline-4-carboxylate intermediates) to preserve stereochemistry . Passerini or Ugi multicomponent reactions (IMCR) are also viable, leveraging tert-butyl esters as protecting groups to stabilize intermediates during functionalization . Key factors include solvent choice (e.g., MeOH or DCM), temperature control, and catalyst loading to minimize racemization.

Q. Which analytical techniques are critical for validating the structure and purity of this compound?

  • Methodological Answer :

  • HPLC-MS : Confirms molecular weight and purity (e.g., ESI-TOF mass spectrometry for accurate mass determination) .
  • NMR Spectroscopy : 1H and 13C NMR are essential for verifying stereochemistry and functional groups. For instance, tert-butyl protons typically appear as a singlet at ~1.4 ppm in 1H NMR, while piperidine ring protons show multiplet patterns between 2.5–4.5 ppm .
  • Chiral HPLC : Validates enantiomeric purity by resolving stereoisomers using chiral stationary phases (e.g., amylose or cellulose derivatives) .

Q. How does the tert-butyl ester group influence the compound’s stability and reactivity in downstream reactions?

  • Methodological Answer : The tert-butyl ester acts as a steric protector, preventing undesired nucleophilic attacks on the piperidine nitrogen. It is stable under basic conditions but can be cleaved with strong acids (e.g., TFA in DCM) to expose the amine for further functionalization . Stability studies under varying pH and temperature (e.g., 25°C vs. 40°C) are recommended to assess degradation pathways .

Advanced Research Questions

Q. How can researchers optimize reaction yields and minimize side products during the introduction of the carboxymethyl-ethyl-amino moiety?

  • Methodological Answer :

  • Stepwise Functionalization : Introduce the ethyl-amino group via reductive amination (e.g., using NaBH3CN or H2/Pd-C) before carboxymethylation with bromoacetic acid derivatives .
  • Byproduct Mitigation : Monitor intermediates via TLC or LC-MS to detect premature deprotection or over-alkylation. For example, tert-butyl ester cleavage during acidic conditions can be avoided by using milder acids (e.g., HCl/dioxane) .

Q. What strategies address contradictions in spectral data (e.g., NMR peak splitting or unexpected retention times in HPLC)?

  • Methodological Answer :

  • Dynamic NMR Studies : Resolve ambiguous splitting caused by conformational flexibility (e.g., piperidine ring puckering) by analyzing spectra at elevated temperatures .
  • Spiking Experiments : Add authentic standards to HPLC runs to confirm retention times and rule out co-elution of impurities .

Q. How can mechanistic studies elucidate the stereochemical outcomes of key synthetic steps (e.g., alkylation or cyclization)?

  • Methodological Answer :

  • Isotopic Labeling : Use deuterated solvents or 13C-labeled reagents to track stereochemical retention during alkylation .
  • Computational Modeling : DFT calculations (e.g., Gaussian or ORCA) can predict transition states and explain enantioselectivity in catalytic steps .

Q. What are the implications of this compound’s structural features for its potential pharmacological applications?

  • Methodological Answer : The piperidine scaffold and tert-butyl ester are common in neuropeptide Y antagonists (e.g., obesity therapeutics) and kinase inhibitors. Structure-activity relationship (SAR) studies can optimize bioactivity by modifying the carboxymethyl-ethyl-amino group .

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile acids (e.g., TFA) or amines .
  • Waste Disposal : Neutralize acidic or basic waste before disposal, adhering to institutional guidelines .

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